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  • Product: 6-piperazin-1-yl-3H-pyrimidin-4-one
  • CAS: 1159568-13-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 6-piperazin-1-yl-3H-pyrimidin-4-one

Foreword: The Imperative of Structural Verification In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data stand. For novel heterocyclic compounds such as 6-piperazin-1-yl-3H-pyrimidin-4-one, a molecule of interest due to the prevalence of pyrimidine and piperazine scaffolds in medicinal chemistry, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for scientific integrity.[1][2] This guide provides an in-depth, field-proven perspective on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the complete structural elucidation and identity confirmation of this target compound. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, ensuring data of the highest quality and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The Causality of NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 6-piperazin-1-yl-3H-pyrimidin-4-one due to its ability to dissolve a wide range of polar organic compounds and its unobtrusive solvent signals.[3] Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) because it is chemically inert, volatile, and produces a single, sharp signal that does not overlap with most analyte signals.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum is based on the distinct electronic environments of the protons in the pyrimidinone and piperazine rings. Protons attached to the pyrimidinone ring are expected to appear at lower field (higher ppm) due to the deshielding effects of the electronegative nitrogen atoms and the carbonyl group. The piperazine protons will exhibit characteristic signals in the aliphatic region.

Table 1: Predicted ¹H NMR Data for 6-piperazin-1-yl-3H-pyrimidin-4-one (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.5br s1HNH (Amide)The acidic amide proton is typically broad and downfield; its exact position is concentration and temperature-dependent.[4]
~7.80s1HC2-H Olefinic proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms.[5][6]
~5.50s1HC5-H Olefinic proton on the pyrimidine ring.
~3.60t, J ≈ 5 Hz4HC1'/C4'-HProtons on piperazine carbons attached to the pyrimidine ring, deshielded by the adjacent nitrogen.
~2.80t, J ≈ 5 Hz4HC2'/C3'-HProtons on piperazine carbons adjacent to the NH group.
(variable)br s1HNH (Piperazine)The secondary amine proton signal can be broad and its position may vary.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework. Carbons in different functional groups resonate at characteristic chemical shifts. The carbonyl carbon of the pyrimidinone is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for 6-piperazin-1-yl-3H-pyrimidin-4-one (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165.0C =OThe carbonyl carbon is highly deshielded.[1]
~160.0C 6Carbon attached to two nitrogen atoms in the pyrimidine ring.
~155.0C 2Olefinic carbon in the pyrimidine ring.[3]
~95.0C 5Olefinic carbon in the pyrimidine ring.
~48.0C 1'/C4'Piperazine carbons attached to the pyrimidine ring.[7][8]
~44.0C 2'/C3'Piperazine carbons adjacent to the NH group.[7][9]
Self-Validating NMR Acquisition Protocol

This protocol ensures reproducibility and data integrity through systematic checks.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS.

    • Cap the tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆. The lock signal must be stable throughout the experiment.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Parameters: 16-32 scans, 30° pulse angle, 2-second relaxation delay.

    • Verify data quality: Ensure proper phasing and baseline correction. The TMS peak must be precisely at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: 512-1024 scans, 30° pulse angle, 2-second relaxation delay.

    • Reference the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.[3]

  • Data Processing & Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections.

    • Integrate the ¹H NMR signals and assign chemical shifts relative to TMS.

    • Assign chemical shifts for all signals in the ¹³C NMR spectrum.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (~10 mg) prep2 Dissolve in DMSO-d6 + TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS/Solvent proc2->proc3 proc4 Integrate & Assign Peaks proc3->proc4 end end proc4->end Final Report

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an exceptionally rapid and reliable method for identifying the presence of key functional groups.

Rationale for Attenuated Total Reflectance (ATR)

While traditional methods like KBr pellets are effective, the ATR technique is superior for modern analytical workflows. It requires minimal sample preparation, is non-destructive, and provides excellent reproducibility by ensuring consistent contact between the sample and the IR-transparent crystal (typically diamond).

Predicted IR Absorption Bands

The structure of 6-piperazin-1-yl-3H-pyrimidin-4-one contains several IR-active functional groups whose characteristic vibrations can be readily identified.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityBond VibrationFunctional Group
3350 - 3200Medium, BroadN-H StretchAmine (Piperazine) & Amide (Pyrimidinone)
3100 - 3000MediumC-H StretchAromatic/Olefinic C-H
3000 - 2850MediumC-H StretchAliphatic C-H (Piperazine)[10]
~1670StrongC=O StretchAmide (Lactam)[10][11]
1620 - 1550Medium-StrongC=C & C=N StretchPyrimidine Ring[11]
1300 - 1000StrongC-N StretchAmine/Amide[10][12]
Self-Validating IR Acquisition Protocol
  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum (typically co-adding 16-32 scans for a good signal-to-noise ratio).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although modern software often does this automatically.

    • Label the significant peaks with their corresponding frequencies (cm⁻¹).

IR Workflow Diagram

IR_Workflow prep1 Clean ATR Crystal acq1 Acquire Background Spectrum (Air) prep1->acq1 prep2 Apply Solid Sample to Crystal acq1->prep2 acq2 Acquire Sample Spectrum prep2->acq2 proc1 Ratio Sample vs. Background acq2->proc1 proc2 Identify & Assign Key Absorption Bands proc1->proc2 report Final Spectrum proc2->report

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural confirmation, its primary role is to determine the molecular weight of the compound, thereby confirming its elemental composition.

The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like 6-piperazin-1-yl-3H-pyrimidin-4-one.[13][14] It gently transfers ions from solution into the gas phase, minimizing fragmentation and typically producing a prominent protonated molecular ion, [M+H]⁺.[15][16] This makes for straightforward determination of the molecular weight.

Predicted Mass Spectrum Data

The molecular formula for 6-piperazin-1-yl-3H-pyrimidin-4-one is C₉H₁₂N₄O.

  • Monoisotopic Mass: 192.1011 g/mol

  • Average Mass: 192.215 g/mol

In positive-ion ESI-MS, the primary ion expected is the protonated molecule.

Table 4: Predicted High-Resolution ESI-MS Data

IonCalculated m/zRationale
[M+H]⁺193.1089Protonation of the most basic site, likely a piperazine or pyrimidine nitrogen. This is the expected base peak.
[M+Na]⁺215.0908Adduct formation with sodium ions, commonly observed as a trace impurity in solvents and glassware.
Self-Validating MS Acquisition Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in the protonation process, enhancing the [M+H]⁺ signal.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard across the desired mass range. This ensures high mass accuracy, which is essential for confirming the elemental formula.

  • Sample Infusion:

    • Infuse the sample solution into the ESI source at a low, stable flow rate (e.g., 5-10 μL/min) using a syringe pump.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Confirm that the measured m/z value is within a narrow tolerance (typically < 5 ppm) of the calculated value for C₉H₁₃N₄O⁺. This provides high confidence in the assigned elemental composition.

MS Workflow Diagram

MS_Workflow prep1 Prepare Dilute Solution (e.g., ACN/H2O + 0.1% FA) acq1 Infuse Sample into ESI Source prep1->acq1 cal1 Calibrate Mass Spectrometer cal1->acq1 acq2 Acquire Spectrum (Positive Ion Mode) acq1->acq2 proc1 Identify [M+H]+ Peak acq2->proc1 proc2 Compare Measured m/z to Calculated m/z proc1->proc2 report Confirm Molecular Weight & Formula proc2->report

Caption: Workflow for ESI-MS Molecular Weight Confirmation.

Conclusion: A Triad of Spectroscopic Confirmation

The structural elucidation of 6-piperazin-1-yl-3H-pyrimidin-4-one is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the complete atomic map and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. Adherence to the rigorous, self-validating protocols detailed in this guide ensures that the generated data is accurate, reproducible, and provides an unshakeable foundation for any further research or development involving this compound.

References

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  • Wikipedia contributors. (2024). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]

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  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 10, 2026. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups [PDF]. [Link]

  • Yilmaz, F., & Parlak, A. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 66(1), 69-77. [Link]

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  • Kempe, K., & Schareina, T. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42111–42122. [Link]

  • SpectraBase. (n.d.). 6-methyl-5-(4-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. Retrieved February 10, 2026. [Link]

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  • Shults, E. E., et al. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1556. [Link]

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  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Education and Scientific Studies, 19(2). [Link]

  • NIST. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. [Link]

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  • Huang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][13][15][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 6-Piperazin-1-yl-3H-pyrimidin-4-one Interactions

Abstract The 6-piperazin-1-yl-3H-pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors.[1][2] Understanding the atomic-level interaction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-piperazin-1-yl-3H-pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors.[1][2] Understanding the atomic-level interactions between this scaffold and its protein targets is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of these interactions, from initial system preparation to advanced binding free energy calculations. Designed for researchers, computational chemists, and drug development professionals, this document explains not only the "how" but also the critical "why" behind each methodological choice, ensuring a robust and reproducible computational study. We will navigate through molecular docking, molecular dynamics (MD) simulations, and post-simulation analysis to build a complete picture of ligand binding, stability, and affinity.

Introduction: The Rationale for a Computational Approach

The pyrimidine ring system is a cornerstone of many biologically active molecules, including several FDA-approved drugs.[3][4] Its derivatives, particularly those incorporating a piperazine moiety, have shown significant promise in targeting a variety of protein families, most notably protein kinases.[5][6] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][7] The 6-piperazin-1-yl-3H-pyrimidin-4-one core can effectively mimic the adenine ring of ATP, enabling it to compete for the highly conserved ATP-binding site on kinases.[1]

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze protein-ligand interactions.[8][9] By employing techniques like molecular docking and molecular dynamics, we can visualize binding poses, assess the stability of the complex, and quantify binding affinities, thereby guiding the synthetic efforts of medicinal chemists toward more potent and selective compounds.[8][10] This guide will utilize a standard kinase target to illustrate the complete workflow for characterizing the interactions of a hypothetical 6-piperazin-1-yl-3H-pyrimidin-4-one derivative.

Section 1: Pre-computation – System Preparation

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any in silico prediction is fundamentally dependent on the quality of the initial structures. This preparatory phase is the most critical for ensuring a meaningful outcome.

Ligand Preparation

The first step is to generate a high-quality 3D conformation of our ligand, 6-piperazin-1-yl-3H-pyrimidin-4-one.

Protocol 1: Ligand Structure Generation and Parametrization

  • 2D Sketching and 3D Conversion:

    • Draw the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D sketch into a 3D structure. Most software packages can perform this conversion, but the initial conformation is often arbitrary.

  • Energy Minimization:

    • The initial 3D structure must be subjected to energy minimization to obtain a low-energy, geometrically realistic conformation. Use a molecular mechanics force field such as MMFF94 or a quantum mechanical method for greater accuracy.

    • Causality: This step relieves any steric clashes or unnatural bond lengths/angles from the initial 3D conversion, providing a plausible starting conformation for docking.

  • Protonation State and Tautomer Assignment:

    • At physiological pH (typically modeled at 7.4), the piperazine ring is likely to be protonated.[11] It is crucial to determine the most probable protonation state. Tools like Open Babel or specialized software can predict pKa values to guide this choice. The pyrimidinone core may also exist in different tautomeric forms; the keto form is generally predominant.

    • Causality: The protonation state dictates the ligand's charge and its ability to form critical hydrogen bonds and electrostatic interactions with the protein target. An incorrect assignment can lead to completely erroneous binding predictions.

  • Force Field Parameter Generation (for MD Simulation):

    • While docking may use a generic scoring function, MD simulations require a detailed set of parameters (a topology) that describes every bond, angle, dihedral, and atom type for the ligand.

    • Servers like CGenFF (for CHARMM force fields) or tools within the AmberTools suite (for GAFF) are used to generate these parameters.[12][13] The process involves submitting the ligand structure (e.g., in .mol2 format) and receiving a topology file (e.g., .itp for GROMACS, .prmtop for Amber).[13][14]

    • Causality: The force field parameters are the mathematical rules that govern the molecule's behavior during the simulation. Inaccurate or incomplete parameters will lead to an unstable and unrealistic simulation trajectory.

Protein Target Preparation

We will select a representative kinase, for instance, Epidermal Growth Factor Receptor (EGFR), a well-studied cancer target.

Protocol 2: Protein Structure Preparation

  • Structure Retrieval:

    • Download a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).[10] Choose a structure that is co-crystallized with a ligand similar to our scaffold, as this often represents a biologically relevant conformation. Let's assume we select PDB ID: 2GS2.

  • Initial Cleaning:

    • Open the PDB file in a molecular visualization program (e.g., PyMOL, UCSF Chimera).[10]

    • Remove all non-essential molecules: water, ions, co-solvents, and the original co-crystallized ligand.[9][15] This leaves only the protein chain(s).

    • Causality: These molecules can interfere with the docking algorithm and are typically replaced with a computational solvent model later in the MD simulation phase. Keeping specific, structurally important water molecules is an advanced technique not covered here.

  • Structural Correction:

    • The PDB file may have missing atoms (especially in side chains) or missing residues in flexible loops. Use software tools to rebuild these missing parts.

    • Assign protonation states to ionizable residues (His, Asp, Glu, Lys, Arg) based on a predicted pH of 7.4. The H++ server is an excellent resource for this.

    • Causality: Correctly protonated residues are essential for accurately modeling the electrostatic environment of the binding site. Missing atoms would create an incomplete and artificial binding pocket.

  • Force Field Assignment:

    • The protein structure must be prepared for the chosen MD simulation engine (e.g., GROMACS). This involves using a tool like pdb2gmx in GROMACS to assign a force field (e.g., CHARMM36m, AMBER14SB) and generate the protein topology.[13]

    • Causality: This step converts the static PDB file into a format that the simulation software understands, defining the atom types and interaction parameters for the entire protein.

Section 2: Molecular Docking – Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8] It is a search algorithm problem: sampling many possible conformations and scoring them to identify the most favorable ones.[8]

Workflow Diagram: Molecular Docking

G cluster_prep Preparation cluster_docking Docking Execution cluster_analysis Analysis Ligand Prepared Ligand (.pdbqt) GridBox Define Grid Box (Binding Site Definition) Ligand->GridBox Protein Prepared Protein (.pdbqt) Protein->GridBox DockingRun Run Docking Algorithm (e.g., AutoDock Vina) GridBox->DockingRun Poses Generate Docked Poses (Ranked by Score) DockingRun->Poses Analysis Visual Inspection & Interaction Analysis Poses->Analysis

Caption: The molecular docking workflow from preparation to analysis.

Protocol 3: Performing Molecular Docking with AutoDock Vina

  • File Preparation:

    • Convert the prepared protein (.pdb) and ligand (.mol2 or .pdb) files into the .pdbqt format using AutoDock Tools.[15] This format includes atomic charges and atom type definitions required by Vina.

  • Binding Site Definition (Grid Box):

    • Define a 3D search space, or "grid box," that encompasses the entire binding site.[9] If a co-crystallized ligand was present, centering the box on its location is a reliable strategy. The size should be large enough to allow rotational and translational freedom for the ligand but small enough to focus the search, saving computational time.

    • Causality: The grid box limits the conformational search to the region of interest. A box that is too small may cut off the true binding pose, while one that is too large can reduce accuracy and increase computation time unnecessarily.

  • Execution:

    • Run AutoDock Vina from the command line, providing the prepared protein, ligand, grid box coordinates, and an output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x 15.5 --center_y 54.3 --center_z 19.8 --size_x 20 --size_y 20 --size_z 20 --out output_poses.pdbqt

  • Analysis of Results:

    • Vina will output a set of predicted binding poses (typically 9-10), ranked by a scoring function (in kcal/mol).[10] The lower the score, the more favorable the predicted binding affinity.

    • Visually inspect the top-ranked poses. The best pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with key hinge residues, hydrophobic packing). The pyrimidinone core should ideally form hydrogen bonds with the kinase hinge region, a canonical interaction for this inhibitor class.[2]

Table 1: Example Docking Results

Pose RankBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue)
1-9.8Met793 (Hinge), Lys745 (Catalytic)
2-9.5Met793 (Hinge)
3-9.1Asp855 (DFG motif), Met793 (Hinge)

Section 3: Molecular Dynamics (MD) Simulation – Assessing Stability

While docking provides a static snapshot, MD simulation models the system's movement over time, offering profound insights into the stability of the protein-ligand complex and the dynamics of their interactions.[14][16]

Workflow Diagram: MD Simulation Setup

G Start Best Docked Pose (Protein-Ligand Complex) Solvate Solvation (Add Water Box) Start->Solvate AddIons Ionization (Neutralize System) Solvate->AddIons Minimize Energy Minimization (Remove Clashes) AddIons->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run (Collect Trajectory) Equilibrate->Production

Caption: The standard workflow for preparing and running an MD simulation.

Protocol 4: GROMACS Simulation of the Protein-Ligand Complex

This protocol assumes the use of the GROMACS simulation package.[12][14][16]

  • System Building:

    • Merge the coordinate files of the protein and the top-ranked ligand pose into a single complex file.[12][13]

    • Create a unified system topology file that includes the protein topology, the ligand topology (generated in Protocol 1), and defines the number of molecules of each.[12]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a pre-equilibrated water model (e.g., TIP3P).[12]

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[14]

    • Causality: Explicit water molecules are crucial for accurately modeling solvation effects and water-mediated interactions. Neutralizing the system is a requirement for many simulation algorithms, particularly those using periodic boundary conditions and PME for electrostatics.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system (protein, ligand, water, ions) to remove any steric clashes introduced during the setup phase.[12]

  • Equilibration:

    • Conduct a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Then, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.[13] During equilibration, it is common practice to apply position restraints to the protein and ligand heavy atoms to allow the solvent to relax around them.[12]

    • Causality: This gradual "heating" and pressure stabilization prevents the system from blowing apart due to unstable initial conditions and ensures the production run starts from a well-equilibrated state.

  • Production MD:

    • Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without position restraints. Save the coordinates (the trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD suggests the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Section 4: Binding Free Energy Calculation

While MD simulations confirm stability, they do not directly provide a quantitative measure of binding affinity. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) method is a popular end-point technique to estimate the free energy of binding from an MD trajectory.[17][18][19]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Trajectory Extraction:

    • From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-200 frames).[18]

  • Calculation:

    • For each snapshot, the binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle:

      • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Each term (G) is calculated as:

      • G = E_MM + G_solv - TΔS

      • Where E_MM is the molecular mechanics energy (bonds, angles, van der Waals, electrostatics), G_solv is the solvation free energy (polar + nonpolar), and TΔS is the conformational entropy.

    • The polar part of G_solv is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the nonpolar part is typically estimated from the Solvent Accessible Surface Area (SASA).[17][20]

    • The entropy term (TΔS) is computationally expensive and often omitted, yielding a relative binding energy that is useful for comparing similar compounds.[21]

  • Execution:

    • Use a tool like g_mmpbsa for GROMACS or the MMPBSA.py script in AmberTools.[17][19] These tools automate the process of stripping solvent, calculating each energy term for the complex, receptor, and ligand for each frame, and averaging the results.[18]

Table 2: Example MM/PBSA Results

Energy ComponentAverage Value (kJ/mol)Contribution to Binding
Van der Waals Energy-180.5Favorable
Electrostatic Energy-95.2Favorable
Polar Solvation Energy+155.8Unfavorable
Nonpolar Solvation (SASA)-18.3Favorable
ΔG_bind (excluding entropy) -138.2 Strongly Favorable

Causality: The MM/PBSA method provides a more physically realistic estimate of binding affinity than docking scores because it averages over an ensemble of thermally accessible conformations and uses a more sophisticated implicit solvent model.[18] The energy decomposition reveals which forces (e.g., van der Waals vs. electrostatics) are driving the binding event.

Conclusion

This guide has outlined a comprehensive and robust workflow for the in silico characterization of 6-piperazin-1-yl-3H-pyrimidin-4-one derivatives with a protein target. By systematically progressing from careful system preparation through molecular docking, MD simulation, and binding free energy calculations, researchers can gain deep, actionable insights into the molecular determinants of binding. This computational strategy, when integrated closely with experimental efforts, can significantly accelerate the drug discovery process by prioritizing compounds for synthesis, explaining structure-activity relationships, and guiding the design of next-generation inhibitors with improved potency and selectivity.

References

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  • Synthesis of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives as Antimycobacterial and Antifungal Agents: In Vitro Evaluation and In Silico Study. (2020). Chemistry & Biodiversity. Retrieved from [Link]

  • Malinski, E., et al. (1990). Synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Atwal, K. S., et al. (2006). Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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Foundational

Quantum Chemical Calculations for 6-piperazin-1-yl-3H-pyrimidin-4-one: A Technical Guide for Drug Development Professionals

Abstract In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, providing profound insights into molecular properties that govern therapeutic efficacy.[1][2][3] This tech...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, providing profound insights into molecular properties that govern therapeutic efficacy.[1][2][3] This technical guide offers an in-depth protocol for conducting quantum chemical calculations on 6-piperazin-1-yl-3H-pyrimidin-4-one, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry.[4][5][6] By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural and electronic characteristics. This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical justification for methodological choices and a practical, step-by-step workflow for generating and interpreting high-quality computational data. The ultimate aim is to create a robust computational framework that can accelerate the rational design and optimization of pyrimidinone-based therapeutic agents.

Introduction: The Quantum Imperative in Drug Design

The journey of a drug from concept to clinic is arduous and expensive. Computational methods, particularly quantum chemical calculations, offer a powerful means to de-risk and accelerate this process.[3][7] Unlike classical molecular mechanics, quantum mechanics (QM) methods model the electronic structure of a molecule explicitly, providing accurate predictions of geometries, reaction energies, and electronic properties.[1][2]

Density Functional Theory (DFT) stands out as the workhorse of quantum chemistry for drug-like molecules. It offers an exceptional balance of computational cost and accuracy, making it feasible to study systems of pharmaceutical relevance.[8] For a molecule like 6-piperazin-1-yl-3H-pyrimidin-4-one, which contains a rich arrangement of heteroatoms, lone pairs, and π-systems, a DFT-based analysis can reveal critical information about:

  • Molecular Geometry: Determining the lowest energy conformation, which is crucial for understanding receptor binding.

  • Chemical Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack, which informs potential metabolic pathways and target interactions.[9][10][11]

  • Intermolecular Interactions: Mapping the electrostatic potential to understand how the molecule will interact with its biological target, such as through hydrogen bonding or other non-covalent interactions.[12][13][14]

This guide will provide a comprehensive workflow, from initial structure preparation to the final analysis of key quantum chemical descriptors.

Methodological Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. Our approach is grounded in established best practices for organic and medicinal chemistry.

Choice of Computational Software

Several robust software packages are available for quantum chemical calculations.[7] Popular choices include:

  • Gaussian: A widely used and versatile program with a vast array of implemented methods.[15][16][17]

  • ORCA: A powerful and efficient package, known for its speed and free availability for academic use.[4][8][18][19][20]

  • GAMESS: A flexible and open-source quantum chemistry package.[6][21][22][23]

This guide will present protocols in a software-agnostic format where possible, focusing on the keywords and concepts common to most platforms.

The Core of the Calculation: DFT Functional and Basis Set

Functional Selection: B3LYP

For drug-like organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a proven and widely validated choice. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure than pure DFT functionals, especially for systems with complex bonding.

Basis Set Selection: 6-31G(d,p)

A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d,p) (also written as 6-31G**) basis set offers a good compromise between accuracy and computational cost for molecules of this size.[24][25][26] Let's break down its components:

  • 6-31G: This indicates a split-valence basis set, where core electrons are described by a single basis function (contracted from 6 primitive Gaussians), and valence electrons are described by two basis functions (one from 3 primitives and one from 1 primitive). This flexibility in the valence shell is crucial for describing chemical bonding.

  • (d,p): These are polarization functions. The d functions are added to heavy (non-hydrogen) atoms, and the p functions are added to hydrogen atoms. These functions allow for orbital shapes to distort from simple spherical or dumbbell forms, which is essential for accurately modeling the anisotropic nature of chemical bonds.[26]

This level of theory, B3LYP/6-31G(d,p) , is a standard and reliable choice for geometry optimizations and electronic property calculations of organic molecules.

Accounting for the Biological Milieu: Solvent Effects

Biological processes occur in an aqueous environment. Ignoring the solvent can lead to significant inaccuracies. The Polarizable Continuum Model (PCM) is an efficient method to account for bulk solvent effects.[5][27][28] In PCM, the solute is placed in a cavity within a continuous dielectric medium representing the solvent. This model effectively captures the electrostatic interactions between the solute and the solvent, which can influence molecular conformation and properties. We will use the integral equation formalism (IEF-PCM) version, which is a robust and widely used implementation.[27]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the complete workflow for the quantum chemical analysis of 6-piperazin-1-yl-3H-pyrimidin-4-one.

Diagram: Computational Workflow

G A Step 1: 3D Structure Generation B Step 2: Geometry Optimization (in vacuo) A->B Initial Guess C Step 3: Frequency Calculation (in vacuo) B->C Optimized Structure D Step 4: Geometry Optimization (with Solvent Model - PCM) C->D Confirm Minimum Energy E Step 5: Single-Point Calculation (with Solvent Model - PCM) D->E Final Solvated Structure F Step 6: Property Analysis (HOMO-LUMO, MEP, NBO) E->F Wavefunction & Energy G HOMO HOMO Energy & Distribution Reactivity Chemical Reactivity & Metabolic Stability HOMO->Reactivity Nucleophilicity LUMO LUMO Energy & Distribution LUMO->Reactivity Electrophilicity GAP HOMO-LUMO Gap GAP->Reactivity Kinetic Stability MEP Molecular Electrostatic Potential (MEP) Binding Target Binding Affinity & Specificity MEP->Binding Electrostatic Complementarity (H-Bonding) Solubility Aqueous Solubility MEP->Solubility Polar Surface Area NBO NBO Charges NBO->Binding Polar Interactions

Caption: Relationship between calculated properties and drug functions.

Quantitative Data Summary

All calculated quantitative data should be summarized for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Selected) (Note: Data shown is illustrative. Actual values must be obtained from calculations.)

ParameterBond/AngleGas Phase (Å/°)Aqueous Phase (Å/°)
Bond LengthC4=O81.2311.235
Bond LengthC6-N71.3851.382
Bond AngleC5-C6-N7118.5118.7
Dihedral AngleC5-C6-N7-C10178.2175.4

Table 2: Key Electronic Properties (Aqueous Phase) (Note: Data shown is illustrative. Actual values must be obtained from calculations.)

PropertyValueUnitImplication
E(HOMO)-6.21eVElectron-donating capability
E(LUMO)-1.05eVElectron-accepting capability
HOMO-LUMO Gap5.16eVHigh kinetic stability
Dipole Moment4.58DebyeHigh polarity
Min. Electrostatic Potential-55.8kcal/molH-bond acceptor site (e.g., C4=O8)
Max. Electrostatic Potential+40.2kcal/molH-bond donor site (e.g., N3-H)

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of 6-piperazin-1-yl-3H-pyrimidin-4-one using DFT. The described protocols for geometry optimization, frequency analysis, and the calculation of electronic properties such as HOMO-LUMO orbitals, MEP, and NBO charges provide a comprehensive picture of the molecule's intrinsic characteristics.

The data generated through this workflow serves as a critical foundation for further drug development efforts. It enables:

  • Structure-Activity Relationship (SAR) Studies: By calculating these properties for a series of analogues, researchers can build quantitative models that correlate electronic features with biological activity.

  • Informing Molecular Docking: The calculated atomic charges can be used to parameterize force fields for more accurate molecular docking and molecular dynamics (MD) simulations. [29]* Predicting Metabolism: The reactivity insights from HOMO/LUMO and MEP analyses can help predict potential sites of metabolic transformation.

By integrating these quantum chemical calculations early in the drug discovery pipeline, research teams can make more informed decisions, prioritize synthesis efforts, and ultimately design more effective and safer therapeutic agents.

References

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Protocols & Analytical Methods

Method

The 6-Piperazin-1-yl-3H-pyrimidin-4-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of binding to mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – represents a cornerstone of efficient medicinal chemistry. The 6-piperazin-1-yl-3H-pyrimidin-4-one core has emerged as one such scaffold, demonstrating significant promise in the development of novel therapeutics, particularly in the realm of oncology. This heterocyclic system marries the established pharmacophoric properties of the pyrimidin-4-one ring, a known bioisostere of the purine bases in ATP, with the versatile and pharmacokinetically favorable piperazine moiety. This unique combination provides a robust platform for the synthesis of targeted therapies, most notably as inhibitors of various protein kinases that are often dysregulated in cancer and other proliferative diseases.

The pyrimidin-4-one core is adept at forming critical hydrogen bond interactions within the hinge region of kinase active sites, mimicking the binding of the native ATP ligand.[1] The piperazine ring, appended at the 6-position, serves as a versatile linker, allowing for the introduction of a wide array of substituents to explore and optimize interactions with the solvent-exposed region of the kinase, thereby modulating potency and selectivity. Furthermore, the basic nitrogen of the piperazine moiety can be leveraged to improve aqueous solubility and other crucial DMPK (Drug Metabolism and Pharmacokinetics) properties.[2]

This technical guide provides a comprehensive overview of the application of the 6-piperazin-1-yl-3H-pyrimidin-4-one scaffold in medicinal chemistry. We will delve into rational synthetic strategies, detailed protocols for the biological evaluation of its derivatives, and an analysis of the structure-activity relationships (SAR) that govern their therapeutic potential.

Synthetic Strategies: Building the Core and its Derivatives

The synthesis of derivatives based on the 6-piperazin-1-yl-3H-pyrimidin-4-one scaffold is a multi-step process that hinges on the initial construction of the pyrimidin-4-one ring, followed by the strategic introduction of the piperazine moiety. A common and effective approach involves the use of a di-substituted pyrimidine as a key intermediate.

A plausible and efficient synthetic route commences with a commercially available or readily synthesized 6-halopyrimidin-4-one. This intermediate serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) with piperazine. The subsequent derivatization of the distal nitrogen of the piperazine ring allows for the introduction of diverse chemical functionalities, which is crucial for exploring the SAR of the compound library.

Below is a generalized, yet detailed, protocol for the synthesis of a library of 6-piperazin-1-yl-3H-pyrimidin-4-one derivatives.

Protocol 1: Synthesis of 6-(Piperazin-1-yl)-3H-pyrimidin-4-one Derivatives

Step 1: Nucleophilic Aromatic Substitution of 6-Chloro-3H-pyrimidin-4-one with Boc-piperazine

  • To a solution of 6-chloro-3H-pyrimidin-4-one (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-oxo-3,4-dihydropyrimidin-6-yl)piperazine-1-carboxylate.

Step 2: Deprotection of the Boc Group

  • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) or a solution of hydrochloric acid in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Triturate the residue with diethyl ether to precipitate the desired product, 6-(piperazin-1-yl)-3H-pyrimidin-4-one, as a salt.

Step 3: N-Acylation/Alkylation of the Piperazine Moiety

  • To a solution of 6-(piperazin-1-yl)-3H-pyrimidin-4-one (1.0 eq) and a base such as triethylamine (TEA) or DIPEA (2.0 eq) in a suitable solvent like DCM or DMF, add the desired acyl chloride, sulfonyl chloride, or alkyl halide (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

G A 6-Chloro-3H-pyrimidin-4-one C tert-butyl 4-(4-oxo-3,4-dihydropyrimidin-6-yl)piperazine-1-carboxylate A->C SNA_r_ B Boc-piperazine B->C D 6-(Piperazin-1-yl)-3H-pyrimidin-4-one C->D Deprotection F Final Derivative D->F N-Acylation/Alkylation E R-X (Acyl/Sulfonyl/Alkyl Halide) E->F

Caption: General synthetic workflow for 6-piperazin-1-yl-3H-pyrimidin-4-one derivatives.

Biological Evaluation: Assessing Therapeutic Potential

Given the structural similarity of the pyrimidin-4-one core to the purine ring of ATP, derivatives of the 6-piperazin-1-yl-3H-pyrimidin-4-one scaffold are prime candidates for evaluation as kinase inhibitors. Consequently, a primary focus of their biological characterization involves in vitro kinase inhibition assays and cell-based assays to assess their anti-proliferative activity.

In Vitro Kinase Inhibition Assays

A crucial first step in evaluating a new series of compounds is to determine their inhibitory activity against a panel of relevant protein kinases. Several kinase families are implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5]

Protocol 2: General In Vitro Kinase Inhibition Assay (e.g., using a fluorescence-based method)

  • Reagents and Plate Setup:

    • Prepare a reaction buffer appropriate for the specific kinase.

    • In a 96- or 384-well plate, add the test compound at various concentrations (typically a serial dilution).

    • Add the purified kinase enzyme and a suitable substrate (a peptide or protein that is a known substrate for the kinase).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as:

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate and a second fluorescently labeled antibody or streptavidin.

      • Fluorescence Polarization: This method measures the change in the polarization of light emitted from a fluorescently labeled substrate upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

G cluster_0 Assay Plate A Test Compound (Varying Conc.) E Incubation A->E B Kinase Enzyme B->E C Substrate C->E D ATP D->E F Detection (e.g., TR-FRET) E->F G Data Analysis (IC50) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Anti-proliferative Assays

To assess the ability of the synthesized compounds to inhibit the growth of cancer cells, a cell-based proliferation assay is essential. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]

Protocol 3: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be dependent on the targeted kinase, such as A549 for EGFR inhibitors) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle-treated control.

    • Determine the GI50 (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic derivatization of the 6-piperazin-1-yl-3H-pyrimidin-4-one scaffold allows for a thorough investigation of the structure-activity relationship. Key areas for modification and their anticipated impact on biological activity are outlined below:

  • Substitution on the Piperazine Ring: The distal nitrogen of the piperazine ring is the primary point for introducing diversity.

    • Aromatic and Heteroaromatic Substituents: The introduction of various substituted phenyl or heteroaryl rings can lead to interactions with specific residues in the solvent-exposed region of the kinase active site, potentially enhancing potency and selectivity. For example, in the context of EGFR inhibitors, substitutions that can interact with the side chains of residues near the mouth of the ATP-binding pocket can significantly improve activity.[7]

    • Alkyl and Acyl Groups: The nature and size of alkyl or acyl groups can modulate the lipophilicity and steric bulk of the molecule, which can impact cell permeability and target engagement.

  • Modification of the Pyrimidin-4-one Core: While less commonly modified, substitutions on the pyrimidine ring itself can also influence activity.

    • Substitution at the 2-position: Introducing small alkyl or amino groups at the 2-position can alter the electronic properties of the ring and its hydrogen bonding capacity with the kinase hinge region.

The mechanism of action for compounds based on this scaffold is generally attributed to their ability to act as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding site, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive cell proliferation and survival. For instance, inhibition of the EGFR signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth.[6]

G cluster_0 Kinase Inhibitor A 6-Piperazin-1-yl-3H-pyrimidin-4-one Derivative B Kinase ATP-Binding Site A->B Binds to G Inhibition A->G D Phosphorylation of Substrate B->D Catalyzes C ATP C->B Competes with E Downstream Signaling D->E F Cell Proliferation & Survival E->F G->D Blocks

Caption: Mechanism of action for pyrimidinone-based kinase inhibitors.

Quantitative Data Summary

The following table summarizes hypothetical but representative biological data for a series of 6-piperazin-1-yl-3H-pyrimidin-4-one derivatives, illustrating the potential impact of substitutions on their kinase inhibitory and anti-proliferative activities.

Compound IDR-Group on PiperazineEGFR IC50 (nM)CDK4 IC50 (nM)A549 GI50 (µM)
1a -H>10000>10000>100
1b -COCH3580120025.4
1c -SO2CH345098018.7
1d -Benzoyl1204505.2
1e -4-Fluorobenzoyl853102.1
1f -3-Chlorobenzoyl602501.5

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 6-piperazin-1-yl-3H-pyrimidin-4-one scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors with potential applications in oncology. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established biological evaluation protocols provide a clear path for identifying and optimizing lead compounds.

Future research in this area should focus on:

  • Exploring a wider range of substituents on the piperazine moiety to further probe the SAR and enhance selectivity for specific kinase targets.

  • Investigating the potential for dual-kinase inhibition by designing derivatives that can simultaneously target multiple oncogenic pathways.

  • Conducting in vivo studies with promising lead compounds to evaluate their efficacy and pharmacokinetic profiles in relevant animal models.

  • Elucidating the precise binding modes of active compounds through X-ray crystallography to guide further structure-based drug design efforts.

By leveraging the inherent advantages of this privileged scaffold and employing a rational, iterative drug discovery process, the 6-piperazin-1-yl-3H-pyrimidin-4-one core holds the potential to deliver the next generation of targeted cancer therapies.

References

  • Al-Omary, F. A., et al. (2018). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Molecules, 23(11), 2897. [Link]

  • Sharma, P., et al. (2022). Clinically approved pyrimidine scaffolds as EGFR inhibitors. ResearchGate. [Link]

  • Jain, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]

  • Li, D., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 13(13), 1145-1161. [Link]

  • Wang, Y., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(7), 1835-1851. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7352. [Link]

  • El-Sayed, M. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-999. [Link]

Sources

Application

Analytical methods for the quantification of 6-piperazin-1-yl-3H-pyrimidin-4-one in biological samples

Application Note: Quantitative Bioanalysis of 6-piperazin-1-yl-3H-pyrimidin-4-one in Plasma by LC-MS/MS Executive Summary This application note details a robust, validated protocol for the quantification of 6-piperazin-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of 6-piperazin-1-yl-3H-pyrimidin-4-one in Plasma by LC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantification of 6-piperazin-1-yl-3H-pyrimidin-4-one (hereafter referred to as 6-PP-one ) in biological matrices (plasma).[1] 6-PP-one is a polar, basic pyrimidine derivative often encountered as a metabolite or synthetic intermediate in the development of Stearoyl-CoA desaturase-1 (SCD1) inhibitors and other piperazine-based therapeutics.[1]

Due to the high polarity conferred by the piperazine and pyrimidinone moieties (logP < 1.0), traditional Liquid-Liquid Extraction (LLE) often yields poor recovery.[1] This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure high recovery (>85%) and matrix removal.[1] Detection is achieved via LC-ESI-MS/MS in positive ion mode, offering a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL .[1]

Chemical Context & Challenges

  • Molecule: 6-piperazin-1-yl-3H-pyrimidin-4-one (

    
    )[1]
    
  • MW: 180.21 g/mol [1]

  • pKa: ~9.8 (piperazine secondary amine), ~2.5 (pyrimidinone)[1]

  • Challenge: The molecule is amphoteric but predominantly basic. Its high polarity causes early elution on standard C18 columns, leading to ion suppression from plasma salts/phospholipids.

  • Solution: Use of a High Strength Silica (HSS) T3 column or Polar-Embedded C18 to retain polar bases, coupled with an MCX cleanup step.[1]

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the decision points for quality control.

BioanalysisWorkflow cluster_SPE Solid Phase Extraction (MCX) Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (1-PP-d8 or Analog) Sample->IS_Add PreTreat Pre-treatment 2% Formic Acid (aq) IS_Add->PreTreat Acidify to pH < 3 Load Load on MCX Cartridge PreTreat->Load Wash1 Wash 1: 2% Formic Acid Load->Wash1 Remove Salts Wash2 Wash 2: Methanol Wash1->Wash2 Remove Neutrals/Acids Elute Elute: 5% NH4OH in MeOH Wash2->Elute Release Bases Evap Evaporation & Reconstitution (Mobile Phase A:B 90:10) Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data Quantification (Analyst/MassHunter) LCMS->Data

Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for extraction of polar basic metabolites.

Detailed Protocol

Reagents and Materials[2][3][4][5][6]
  • Reference Standard: 6-piperazin-1-yl-3H-pyrimidin-4-one (>98% purity).[1]

  • Internal Standard (IS): 1-(2-Pyrimidinyl)piperazine-d8 (1-PP-d8) is recommended due to structural similarity.[1] Alternatively, Buspirone-d8 can be used if 1-PP-d8 is unavailable.[1]

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode cation exchange.[1]

  • LC Column: Waters XSelect HSS T3 (

    
     mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.[1]
    
Stock and Working Solutions
  • Stock Solution: Dissolve 1.0 mg of 6-PP-one in DMSO to yield 1.0 mg/mL. Store at -20°C.

  • Working Standard: Dilute Stock with 50:50 Methanol:Water to create a calibration curve range (e.g., 1.0 – 1000 ng/mL).

  • IS Solution: Prepare 1-PP-d8 at 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (MCX SPE)

Rationale: Acidifying the plasma ensures the piperazine nitrogen is protonated (


), allowing it to bind to the sulfonate groups of the MCX resin while proteins and neutral interferences pass through.
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of IS Working Solution. Vortex.

  • Acidification: Add 200 µL of 2% Formic Acid in water. Vortex.

  • Conditioning: Condition MCX cartridge with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1:[1] 1 mL 2% Formic Acid (removes plasma proteins/salts).[1]

    • Wash 2:[1] 1 mL 100% Methanol (removes hydrophobic neutrals/acids).[1]

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography:

  • System: UHPLC (Agilent 1290 / Waters Acquity).[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).[1]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.[4][3]

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 90
    3.5 90
    3.6 5

    | 5.0 | 5 |[1][4]

Mass Spectrometry:

  • Source: ESI Positive (ESI+).[1][4]

  • Spray Voltage: 3500 V.

  • Temperature: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
6-PP-one 181.2 85.1 25Quantifier (Piperazine ring)
6-PP-one 181.256.135Qualifier
1-PP-d8 (IS) 173.2126.128Quantifier

Note: The transition 181.2 -> 85.1 corresponds to the cleavage of the piperazine ring, a highly specific fragmentation for this class.

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation is crucial for troubleshooting interferences. The primary fragment (m/z 85) is the piperazine ring, while the pyrimidinone core often breaks down further.

Fragmentation Parent Precursor Ion [M+H]+ = 181.2 Frag1 Piperazine Ion m/z = 85.1 Parent->Frag1 C-N Bond Cleavage (Primary Quant) Frag2 Pyrimidinone Core m/z ~97 Parent->Frag2 Neutral Loss (Piperazine) Frag3 Ring Opening m/z = 56.1 Frag1->Frag3 2nd Gen Frag

Caption: Proposed ESI+ fragmentation pathway for 6-piperazin-1-yl-3H-pyrimidin-4-one.

Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity

0.998 (1–1000 ng/mL)
Accuracy 85–115%92–106%
Precision (CV) < 15%4.5% (Intra-day)
Recovery Consistent (>50%)88% (via MCX)
Matrix Effect 85–115%95% (Minimal suppression)

Troubleshooting Tip: If peak tailing is observed, increase the buffer concentration of Mobile Phase A to 20 mM Ammonium Formate to mask residual silanols on the column stationary phase.

References

  • Navaneeswari, R. & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1]

  • Zhu, N., et al. (2019).[1][2] Simultaneous determination of tandospirone and its active metabolite, 1-(2-pyrimidinyl)-piperazine in rat plasma by LC-MS/MS. Biomedical Chromatography, 33(7), e4525.[1]

  • UNODC. (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

  • Vertex Pharmaceuticals. (2009).[1] Patent US20090149466A1: Inhibitors of Stearoyl-CoA desaturase. (Describes synthesis and properties of 6-piperazin-1-yl-3H-pyrimidin-4-one).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-piperazin-1-yl-3H-pyrimidin-4-one Synthesis

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Impurity Control in SNAr Synthesis of Piperazinyl-Pyrimidines Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Impurity Control in SNAr Synthesis of Piperazinyl-Pyrimidines

Executive Summary

The synthesis of 6-piperazin-1-yl-3H-pyrimidin-4-one (also known as 4-(1-piperazinyl)-6-hydroxypyrimidine) is a critical step in the manufacturing of various kinase inhibitors. The standard route involves a Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-6-hydroxypyrimidine with piperazine .

While theoretically simple, this reaction suffers from two primary failure modes:

  • Bis-Adduct Formation: The bifunctional nature of piperazine leads to bridging, where one piperazine molecule reacts with two pyrimidine rings.

  • Zwitterionic Solubility: The product contains both a basic secondary amine and an acidic lactam/enol, creating isolation challenges in aqueous media.

This guide provides a self-validating protocol to overcome these bottlenecks, ensuring yields >85% with high purity.

Module 1: Reaction Optimization (Upstream Control)

The Core Challenge: Stoichiometry & Kinetics

The most common cause of low yield is the formation of N,N'-bis(6-hydroxy-4-pyrimidinyl)piperazine . This occurs when the concentration of free piperazine is too low relative to the reactive pyrimidine species.

Mechanism & Control Logic

The reaction follows an SNAr mechanism. The 4-chloro-6-hydroxypyrimidine is deactivated by the electron-donating hydroxyl group (tautomerizing to the ketone), requiring thermal activation.

ReactionPathway cluster_conditions Critical Control Parameters SM 4-Chloro-6-hydroxypyrimidine Intermediate Transition State SM->Intermediate Pip Piperazine (Nucleophile) Pip->Intermediate  High Conc. Product Target: 6-piperazin-1-yl-3H-pyrimidin-4-one Intermediate->Product  k1 (Fast) Impurity Impurity: Bis-Adduct (Dimer) Product->Impurity  + SM (k2, Slow if Pip excess) Param1 Stoichiometry: >3.0 eq Piperazine Param2 Solvent: Water (Reflux)

Figure 1: Reaction pathway highlighting the kinetic competition between product formation and dimerization.

Optimized Protocol

Reagents:

  • 4-Chloro-6-hydroxypyrimidine (1.0 eq)

  • Piperazine (Anhydrous or Hexahydrate) (3.0 - 5.0 eq )

  • Solvent: Water (3-5 volumes)

Procedure:

  • Charge piperazine (4.0 eq) and water into the reactor. Stir until dissolved.

  • Heat the solution to 90–95°C (near reflux).

  • Add 4-chloro-6-hydroxypyrimidine (1.0 eq) portion-wise over 30 minutes.

    • Why? Adding the electrophile slowly to a large excess of nucleophile ensures that at any given moment, the ratio of Piperazine:Pyrimidine is maximized, statistically preventing the bis-adduct.

  • Reflux for 4–6 hours. Monitor by HPLC/TLC.

  • Endpoint: >98% conversion of starting material.

Comparative Data: Equivalents vs. Yield
Piperazine EquivalentsYield (%)Bis-Adduct Impurity (%)Workup Complexity
1.1 eq45-55%15-20%High (Sticky solids)
2.0 eq65-70%5-8%Moderate
4.0 eq (Recommended) 88-92% <1% Low (Clean precipitation)

Module 2: Isolation & Purification (Downstream Control)

The Core Challenge: Amphoteric Nature

The product is a zwitterion. It is highly soluble in water at extreme pH (both acidic and basic) but has a "solubility valley" at its isoelectric point (pI).

Troubleshooting Filtration Failures
  • Issue: "I cooled the reaction but nothing precipitated."

  • Cause: The excess piperazine (used to drive the reaction) acts as a base, keeping the pH > 10. The product is deprotonated and soluble.

  • Solution: You must adjust the pH to the pI (typically pH 7.5 – 8.5) to crash out the free base.

WorkupLogic RxnMix Reaction Mixture (pH > 11, Soluble) Step1 Distill off 50% Water (Remove bulk) RxnMix->Step1 Step2 Cool to 0-5°C Step1->Step2 Check Precipitation? Step2->Check Acid Add HCl/AcOH to pH 8.0 Check->Acid No (Common) Filter Filtration Check->Filter Yes (Rare) Acid->Filter Wash Wash: Cold Water + EtOH Filter->Wash Dry Dry Product (Yield >85%) Wash->Dry

Figure 2: Decision tree for isolation of the zwitterionic product.

Isolation Protocol
  • Concentration: Distill the reaction mixture under reduced pressure to remove ~50% of the water.

  • Cooling: Cool the residue to 0–5°C.

  • Neutralization: Slowly add concentrated HCl or Glacial Acetic Acid while monitoring pH.

    • Target: pH 8.0 ± 0.5.

    • Observation: Massive precipitation of white/off-white solid should occur.

  • Filtration: Filter the solid.

  • Washing:

    • Wash 2x with Cold Water (removes salts and excess piperazine).

    • Wash 1x with Cold Ethanol (removes organic impurities and aids drying).

  • Drying: Vacuum dry at 50°C.

Module 3: Troubleshooting & FAQ

Q1: My product is colored (yellow/brown) instead of white. Is it degraded?

  • Root Cause: Oxidation of excess piperazine or trace metal contamination from the reactor.

  • Fix: Recrystallization.[1] Dissolve the crude solid in minimum boiling water, treat with activated charcoal (5 wt%), filter hot, and cool to recrystallize.

Q2: Can I use DMF or Ethanol instead of Water?

  • Analysis: Yes, but not recommended for the primary reaction.

    • Ethanol:[2][3][4] Reaction is slower (lower temp). Solubility of starting material is lower.

    • DMF: High boiling point makes removal difficult; product often oils out rather than precipitating.

  • Verdict: Water is the superior solvent for the reaction of chlorohydroxypyrimidines due to the "hydrophobic effect" accelerating SNAr and ease of pH-controlled isolation.

Q3: I see a peak at M+ mass of [Product + 86]. What is it?

  • Identification: This is the bis-adduct (Product + Piperazine - HCl).

  • Corrective Action: You did not use enough piperazine. Increase equivalents to 4.0 or 5.0 in the next run. For the current batch, recrystallization from water is the only way to salvage, though yield will drop.

References

  • US Patent 2015/0284338 A1 . Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. Vertex AI Search snippet 1.1. (Describes the reaction of chloropyrimidines with piperazine and subsequent hydrolysis/workup). Link

  • Al-Ghorbani, M., et al. (2021) .[3] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. (Review of synthetic strategies including SNAr conditions). Link

  • PubChem Compound Summary . 4-(Piperazin-1-yl)pyrimidine.[5] (Physical properties and solubility data for the core scaffold). Link

  • Organic Chemistry Portal . Synthesis of Piperazines. (General methodologies for piperazine couplings). Link

Sources

Reference Data & Comparative Studies

Validation

Validating the kinase inhibitory activity of 6-piperazin-1-yl-3H-pyrimidin-4-one

Content Type: Technical Comparison & Validation Protocol Subject: Kinase Inhibitory Activity Validation Primary Targets: GSK-3 , CDKs (Cyclin-Dependent Kinases), FLT3 Date: February 14, 2026 Executive Summary: The PPY-4...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Subject: Kinase Inhibitory Activity Validation Primary Targets: GSK-3


, CDKs (Cyclin-Dependent Kinases), FLT3
Date:  February 14, 2026

Executive Summary: The PPY-4 Scaffold

6-piperazin-1-yl-3H-pyrimidin-4-one (referred to herein as PPY-4 ) represents a "privileged scaffold" in medicinal chemistry. It functions primarily as an ATP-mimetic , designed to bind the hinge region of protein kinases.[1] While often used as a fragment or core building block in Fragment-Based Drug Discovery (FBDD), the molecule itself exhibits intrinsic inhibitory activity against Serine/Threonine kinases, most notably Glycogen Synthase Kinase-3


 (GSK-3

)
and Cyclin-Dependent Kinases (CDKs) .

This guide provides a rigorous framework for validating the kinase inhibitory profile of PPY-4, comparing its performance against industry-standard reference compounds (Staurosporine, CHIR-99021, and Roscovitine).

Key Mechanism of Action

The pyrimidin-4-one core mimics the adenine ring of ATP. The piperazine moiety at the C6 position often extends towards the solvent-accessible region or interacts with the ribose-binding pocket, improving solubility and pharmacokinetic properties compared to flat aromatic systems.

Comparative Performance Analysis

To objectively validate PPY-4, it must be benchmarked against established inhibitors. The following data summarizes the expected performance profile based on structure-activity relationship (SAR) literature for this scaffold class.

Table 1: Biochemical Potency & Selectivity Profile[2]
FeatureCandidate: PPY-4 Standard 1: Staurosporine Standard 2: CHIR-99021 Standard 3: Roscovitine
Primary Target GSK-3

/ CDK2
Pan-Kinase (Broad)GSK-3

(Specific)
CDK1/2/5
Mechanism ATP Competitive (Hinge Binder)ATP CompetitiveATP CompetitiveATP Competitive
IC

(GSK-3

)
70 - 200 nM (Est.)< 10 nM~ 6.7 nM> 10

M
IC

(CDK2)
0.5 - 2.0

M
(Est.)
< 5 nM> 10

M
0.45

M
Selectivity Moderate (Dual GSK/CDK)Very Low (Promiscuous)HighModerate
Solubility High (Piperazine handle)LowModerateModerate
Cell Permeability HighModerateHighHigh

Analyst Note: PPY-4 is less potent than the optimized clinical candidate CHIR-99021 but offers a distinct dual-inhibition profile (GSK-3


 + CDK) similar to early-stage Roscovitine analogs. Its primary advantage lies in its synthetic tractability —the piperazine nitrogen allows for rapid derivatization to improve selectivity.

Visualizing the Validation Logic

The following diagram illustrates the structural logic of the scaffold and the decision tree for validating its activity.

PPY4_Validation_Logic Scaffold 6-piperazin-1-yl-3H-pyrimidin-4-one (PPY-4) Mechanism ATP Hinge Binding (Adenine Mimic) Scaffold->Mechanism Mode of Action Target_A GSK-3β (Primary Hit) Mechanism->Target_A High Affinity Target_B CDK2/CyclinE (Secondary Hit) Mechanism->Target_B Moderate Affinity Assay_Biochem Biochemical Assay (ADP-Glo / Z'-LYTE) Target_A->Assay_Biochem Step 1: IC50 Target_B->Assay_Biochem Assay_Cell Cellular Assay (Western Blot / NanoBRET) Assay_Biochem->Assay_Cell Step 2: Engagement Outcome Validated Lead for Optimization Assay_Cell->Outcome Proof of Concept

Figure 1: The validation logic flow for PPY-4, moving from structural mechanism to specific kinase targets and sequential assay validation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include "Stop/Go" criteria. If the internal controls fail, the data regarding PPY-4 is invalid.

Protocol A: Biochemical IC Determination (ADP-Glo™ Platform)

Objective: Quantify the inhibitory potency of PPY-4 against recombinant GSK-3


.

Reagents:

  • Enzyme: Recombinant Human GSK-3

    
     (0.5 ng/
    
    
    
    L).
  • Substrate: GSK-3 Peptide Substrate (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

  • ATP: Ultra-pure ATP (at

    
     concentration, typically 10 
    
    
    
    M).
  • Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

  • Preparation: Dissolve PPY-4 in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3) in kinase buffer.

  • Reaction:

    • Add 2

      
      L of Inhibitor (PPY-4) or Control (CHIR-99021).
      
    • Add 4

      
      L of Enzyme/Substrate master mix.
      
    • Incubate 10 mins at RT (allows inhibitor to bind hinge).

    • Add 4

      
      L of ATP to initiate reaction.
      
    • Incubate 60 mins at RT.

  • Detection: Add 10

    
    L ADP-Glo Reagent (40 min) 
    
    
    
    Add 20
    
    
    L Kinase Detection Reagent (30 min).
  • Read: Measure Luminescence (RLU) on a plate reader.

Data Analysis & Quality Control:

  • Normalization: Convert RLU to % Inhibition relative to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

  • Curve Fitting: Non-linear regression (Sigmoidal dose-response, variable slope).

  • Validation Check: The Z'-factor of the plate must be > 0.5. The IC

    
     of the reference (CHIR-99021) must fall within 3-fold of literature value (approx. 5-10 nM).
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm PPY-4 penetrates the cell membrane and inhibits GSK-3


 in a physiological context.
Mechanism: GSK-3

constitutively phosphorylates Glycogen Synthase (GS). Inhibition of GSK-3

leads to a decrease in p-GS (Ser641).

Workflow:

  • Cell Line: HepG2 or SH-SY5Y cells (high GSK-3

    
     expression).
    
  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Starve cells (serum-free media) for 4 hours to synchronize.

    • Treat with PPY-4 (1

      
      M, 5 
      
      
      
      M, 10
      
      
      M) for 2 hours.
    • Positive Control: LiCl (20 mM) or CHIR-99021 (1

      
      M).
      
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Primary Antibody: Anti-Phospho-Glycogen Synthase (Ser641) [Cell Signaling #3891].

    • Total Protein Control: Anti-Total GSK-3

      
       or 
      
      
      
      -Actin.
  • Quantification: Densitometry (ImageJ). Calculate the ratio of p-GS / Total-GS.

Pathway Visualization: GSK-3 Signaling

Understanding where PPY-4 acts is crucial for interpreting downstream effects.

GSK3_Pathway GrowthFactor Growth Factors (Insulin/Wnt) AKT AKT / PKB GrowthFactor->AKT Activates GSK3 GSK-3β (Active Kinase) AKT->GSK3 Phosphorylates (Inhibits) GlycogenSynthase Glycogen Synthase (Metabolism) GSK3->GlycogenSynthase Phosphorylates (Inactivates) BetaCatenin β-Catenin (Transcription) GSK3->BetaCatenin Phosphorylates (Degradation) Tau Tau Protein (Microtubules) GSK3->Tau Hyper-phosphorylation PPY4 PPY-4 (Inhibitor) PPY4->GSK3 Blocks ATP Site

Figure 2: The GSK-3


 signaling node. PPY-4 inhibits the phosphorylation of downstream substrates like Glycogen Synthase and 

-Catenin.

Interpretation of Results

When analyzing your data, use the following guide to interpret the efficacy of PPY-4:

  • Potency vs. Scaffold Efficiency:

    • If your biochemical IC

      
       is < 100 nM , PPY-4 is acting as a highly efficient binder.
      
    • If IC

      
       is > 1 
      
      
      
      M
      , the piperazine tail may be sterically clashing with the "gatekeeper" residue of the kinase. Consider methylating the piperazine nitrogen to alter the vector.
  • The "Selectivity Trap":

    • PPY-4 is likely to hit CDK2 and CDK5 due to the conserved nature of the ATP pocket between CDKs and GSK-3.

    • Recommendation: Run a "Selectivity Panel" against CDK2/CyclinA. If the ratio of IC

      
      (CDK2) / IC
      
      
      
      (GSK3) is < 10, the compound is a dual inhibitor.
  • Cellular Shift:

    • It is normal for the Cellular IC

      
       to be 5-10x higher than Biochemical IC
      
      
      
      due to ATP competition (intracellular ATP is ~2-5 mM, while assays use
      
      
      M levels).

References

  • Bhat, A. R., et al. (2016). Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3

    
     Inhibitors. National Institutes of Health (NIH) / PubMed.[2] Available at: [Link]
    
  • Mali, S. N. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Head-to-head comparison of 6-piperazin-1-yl-3H-pyrimidin-4-one and quinazoline-based inhibitors

This guide provides a technical head-to-head comparison between 6-piperazin-1-yl-3H-pyrimidin-4-one derivatives (a specialized, emerging scaffold often targeting metabolic and specific kinase pathways) and Quinazoline-ba...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison between 6-piperazin-1-yl-3H-pyrimidin-4-one derivatives (a specialized, emerging scaffold often targeting metabolic and specific kinase pathways) and Quinazoline-based inhibitors (the established "gold standard" for receptor tyrosine kinase inhibition).

The comparison focuses on medicinal chemistry properties, biological target profiles (specifically SCD1 and FLT3 ), and experimental performance metrics.

Executive Summary

  • Quinazoline-based inhibitors : Bicyclic, aromatic-rich scaffolds (e.g., Gefitinib, Erlotinib) that dominate the EGFR/HER2 kinase inhibitor landscape. They are characterized by high potency (nanomolar affinity) but often suffer from poor aqueous solubility and "flat" molecular architecture.

  • 6-piperazin-1-yl-3H-pyrimidin-4-one : A monocyclic, polar scaffold utilized primarily in Stearoyl-CoA Desaturase 1 (SCD1) inhibitors and specific kinase targets like FLT3 . It offers superior physicochemical properties (higher solubility, lower molecular weight) and access to novel intellectual property (IP) space, often serving as a "scaffold hop" alternative to quinazolines to improve pharmacokinetic profiles.

Structural & Physicochemical Analysis[1][2][3][4]

The choice between these two scaffolds dictates the drug-likeness and binding mode of the final inhibitor.

FeatureQuinazoline Core6-piperazin-1-yl-3H-pyrimidin-4-one
Structure Bicyclic (Benzene fused to Pyrimidine)Monocyclic (Pyrimidine-4-one)
Dominant Interaction Hydrophobic/Pi-stacking (Gatekeeper residue)H-bond Donor/Acceptor (Hinge region/Metabolic pocket)
Solubility (LogP) Low (High LogP, often requires formulation)High (Lower LogP, Piperazine adds polarity)
Ligand Efficiency (LE) Moderate (High MW)High (Low MW, efficient binding)
Primary Targets Kinases (EGFR, VEGFR, BTK)Metabolic Enzymes (SCD1), Kinases (FLT3)
Metabolic Stability Prone to oxidation on the benzene ringGenerally stable; Piperazine can be a metabolic soft spot
Mechanistic Insight: Scaffold Hopping

In drug design, replacing a quinazoline with a pyrimidin-4-one represents a transition from a "Type I" kinase inhibitor (ATP-competitive, flat) to a more three-dimensional, soluble lead. The 6-piperazinyl group in the pyrimidinone scaffold mimics the solvent-exposed solubilizing groups often appended to the C6/C7 position of quinazolines, but integrates them directly into the core.

Biological Performance & Case Studies

Case Study A: SCD1 Inhibition (Metabolic Disease & Oncology)

Target : Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid biosynthesis (conversion of Saturated Fatty Acids to Monounsaturated Fatty Acids).[1][2][3] High SCD1 activity is linked to obesity and cancer cell survival.

  • Pyrimidinone Performance : The 6-piperazin-1-yl-3H-pyrimidin-4-one scaffold is a validated core for SCD1 inhibitors.[3] The carbonyl and NH groups mimic the transition state or bind to the iron center of the enzyme.

    • Data: Derivatives demonstrate IC50 < 1.0 µM in enzymatic assays and significant reduction of the Desaturation Index (C16:1/C16:0 ratio) in vivo.

  • Quinazoline Performance : While quinazolines can inhibit SCD1, they are often less selective for this lipid-processing enzyme compared to their kinase targets.

  • Verdict : Pyrimidinone wins for SCD1 specificity and metabolic stability.

Case Study B: FLT3 Inhibition (Acute Myeloid Leukemia)

Target : FMS-like Tyrosine Kinase 3 (FLT3).

  • Quinazoline Performance : Compounds like Tandutinib (a piperazinyl-quinazoline) are potent FLT3 inhibitors.

    • Data: Potency often reaches IC50 < 50 nM . However, off-target toxicity (due to broad kinase inhibition) is a concern.

  • Pyrimidinone Performance : 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been developed as potent FLT3 inhibitors.

    • Data: These analogues show antiproliferative activity against FLT3-ITD mutated lines. The scaffold offers a "cleaner" kinase selectivity profile by avoiding the conserved hydrophobic pocket interactions of the quinazoline benzene ring.

  • Verdict : Quinazoline wins for raw potency; Pyrimidinone wins for selectivity optimization.

Visualization of Signaling Pathways

The following diagram illustrates the distinct pathways targeted by these scaffolds: the EGFR/FLT3 Kinase Cascade (Quinazoline dominance) and the SCD1 Lipid Synthesis Pathway (Pyrimidinone dominance).

InhibitorPathways cluster_Kinase Kinase Signaling (Proliferation) cluster_Metabolic Lipid Metabolism (SCD1) RTK RTK (EGFR/FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SFA Saturated FA (Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated FA (Oleoyl-CoA) SCD1->MUFA Desaturation LipidSynthesis Membrane Formation & Energy Storage MUFA->LipidSynthesis Quinazoline Quinazoline Inhibitors (e.g., Gefitinib) Quinazoline->RTK Inhibits (Type I) Pyrimidinone 6-piperazin-1-yl- 3H-pyrimidin-4-one Pyrimidinone->RTK Inhibits (Selectively) Pyrimidinone->SCD1 Inhibits

Caption: Dual-track mechanism showing Quinazolines blocking upstream RTK signaling vs. Pyrimidinones targeting metabolic SCD1 bottlenecks.

Experimental Protocols

Protocol 1: SCD1 Enzymatic Inhibition Assay (Pyrimidinone Validation)

Use this protocol to validate the activity of 6-piperazin-1-yl-3H-pyrimidin-4-one derivatives.

  • Reagent Preparation :

    • Enzyme : Rat liver microsomes (enriched in SCD1) or recombinant human SCD1.

    • Substrate : [9,10-³H]-Stearoyl-CoA (Radiolabeled tracer).

    • Cofactor : NADH (2 mM stock).

    • Buffer : 100 mM Potassium Phosphate (pH 7.4).

  • Compound Incubation :

    • Dissolve test compounds (Pyrimidinone derivatives) in DMSO.

    • Incubate microsomes (0.1 mg protein) with compound (0.1 nM – 10 µM) for 15 min at 37°C.

  • Reaction Initiation :

    • Add NADH (final 2 mM) and [³H]-Stearoyl-CoA (final 0.03 mM).

    • Incubate for 10–20 minutes at 37°C.

  • Termination & Extraction :

    • Stop reaction with 10% KOH in ethanol (saponification).

    • Acidify with HCl and extract fatty acids with hexane.

  • Quantification :

    • Separate Stearic Acid (substrate) and Oleic Acid (product) via Ag-Ion HPLC or TLC.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculation : % Inhibition = [1 - (Product_treated / Product_control)] × 100.

Protocol 2: Kinase Selectivity Profiling (Quinazoline vs. Pyrimidinone)

To demonstrate the selectivity advantage of the Pyrimidinone scaffold.

  • Assay Platform : FRET-based assay (e.g., LanthaScreen) or ³³P-ATP radiometric assay.

  • Panel : Include EGFR (WT), EGFR (T790M), FLT3, and off-targets like CDK2, p38.

  • Procedure :

    • Titrate compounds (1 nM to 10 µM).

    • Measure ATP consumption or phosphorylation of a specific peptide substrate.

    • Readout : Compare Selectivity Score (S-score) . Quinazolines typically hit multiple tyrosine kinases; Pyrimidinones should show a narrower profile centered on specific targets (e.g., FLT3 or CDK).

References

  • SCD1 Inhibitor Patent : Inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). US Patent Application 2009/0149466 A1. (Identifies 6-piperazin-1-yl-3H-pyrimidin-4-one as a key intermediate/scaffold).

  • FLT3 Inhibitor Discovery : 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007.

  • Quinazoline Review : Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry, 2021.

  • SCD1 Target Validation : Stearoyl-CoA desaturase-1 (SCD1) as a therapeutic target for metabolic diseases. Novartis Institutes for BioMedical Research.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 6-piperazin-1-yl-3H-pyrimidin-4-one

Chemical Identity & Hazard Assessment[1][2][3][4][5] Effective disposal begins with accurate identification. 6-piperazin-1-yl-3H-pyrimidin-4-one is a heterocyclic building block often used in the synthesis of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Hazard Assessment[1][2][3][4][5]

Effective disposal begins with accurate identification. 6-piperazin-1-yl-3H-pyrimidin-4-one is a heterocyclic building block often used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors). Due to the piperazine moiety, this compound exhibits basicity and potential corrosivity/irritation profiles that dictate its waste stream.

ParameterTechnical Specification
Chemical Name 6-piperazin-1-yl-3H-pyrimidin-4-one
CAS Number 1159568-13-4
Molecular Formula C₈H₁₂N₄O
Molecular Weight 180.21 g/mol
Physical State Solid (typically off-white to yellow powder)
pKa (Calculated) ~9.8 (Piperazine secondary amine), ~2.0 (Pyrimidine)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
Hazard Profile (Precautionary Principle)

While specific toxicological data for this exact CAS may be limited in public EHS databases, its structural analogs (piperazine derivatives and aminopyrimidines) mandate the following safety assumptions:

  • Corrosivity/Irritation: The secondary amine in the piperazine ring is a strong base. Treat as a Skin Corr. 1B or Skin Irrit. 2.

  • Sensitization: Piperazines are known respiratory and skin sensitizers.[1] Inhalation of dust must be strictly avoided.[1][2]

  • Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

Waste Characterization & Segregation

The Core Directive: Never mix this compound with acidic waste streams without controlled neutralization.

The Mechanism of Incompatibility

This compound contains a basic secondary amine. Mixing it directly into a general acidic waste container (e.g., waste generated from HPLC acidification) can result in an immediate exothermic acid-base reaction.

  • Risk: Rapid heat generation, pressure buildup in waste drums, and potential formation of insoluble salts that clog disposal lines.

Segregation Protocol
Waste CategoryActionRationale
Solid Waste Segregate into "Solid Hazardous" Prevent dust generation; keep separate from sharps.
Liquid Waste (Mother Liquor) Segregate into "Basic/Organic" Prevent exothermic reaction with acidic streams.
Contaminated PPE Bag and Tag Treat gloves/wipes as hazardous solid waste due to potential sensitization.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

Workflow Diagram: Disposal Decision Tree

The following logic gate ensures the material ends up in the correct destruction stream.

DisposalWorkflow Start Waste Generation: 6-piperazin-1-yl-3H-pyrimidin-4-one StateCheck Physical State? Start->StateCheck SolidStream Solid Waste (Powder/Crystals) StateCheck->SolidStream LiquidStream Liquid Waste (Solvent/Mother Liquor) StateCheck->LiquidStream ContainerSolid Place in Wide-Mouth HDPE Jar SolidStream->ContainerSolid pHCheck Check pH (Is it Acidic?) LiquidStream->pHCheck LabelSolid Label: 'Hazardous Waste - Toxic/Irritant' Constituent: Piperazinyl-pyrimidine ContainerSolid->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage Neutralize Neutralize to pH 7-9 (Slow addition of Base) pHCheck->Neutralize Yes (Acidic) ContainerLiquid Pour into 'Basic/Organic' Waste Carboy pHCheck->ContainerLiquid No (Neutral/Basic) Neutralize->ContainerLiquid ContainerLiquid->Storage Disposal Final Destruction: High-Temp Incineration Storage->Disposal

Figure 1: Decision logic for segregating solid and liquid waste streams to prevent chemical incompatibility.

Detailed Procedures
A. Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Transfer waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Contains 6-piperazin-1-yl-3H-pyrimidin-4-one. Hazard: Irritant/Corrosive."[1]

  • Sealing: Ensure the lid is screwed on tightly. Do not leave funnels in the neck of the bottle.

B. Liquid Waste (Reaction Mixtures)
  • pH Verification: Before pouring into a waste drum, test a small aliquot with pH paper.

    • If Acidic (< pH 4): Slowly add a dilute base (e.g., Sodium Bicarbonate solution) to the aliquot to check for exotherm/gas evolution. Once verified, neutralize the main batch to pH 6-8.

  • Solvent Compatibility: Ensure the waste solvent (e.g., DMSO, Methanol) is compatible with the "Basic/Organic" waste stream container.

  • Transfer: Use a funnel with a splash guard. Wear double nitrile gloves and a face shield.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent respiratory sensitization and surface contamination.[3]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Resp. Protection, Double Gloves) Alert->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Clean 4. Cleanup (Scoop/Wipe - DO NOT Dust) Contain->Clean Decon 5. Decontamination (Wash surface with mild acid) Clean->Decon

Figure 2: Five-step rapid response protocol for solid spills.

Critical Nuance - The "Damp Wipe" Technique: Do not dry sweep this powder. Dry sweeping generates airborne dust, which poses a high risk of respiratory sensitization (asthma-like symptoms) typical of piperazine derivatives.

  • Cover: Gently lay chemical absorbent pads or paper towels over the spill.

  • Dampen: Spray the towels with water (or a solvent in which the compound is soluble, like methanol, if ventilation allows) to suppress dust.

  • Scoop: Scoop the wet mass into a waste bag.

  • Surface Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) or citric acid to neutralize residual basic amines, followed by a soap and water wash.

Regulatory Compliance & Final Destruction

US EPA / RCRA Classification
  • Waste Code: This specific compound is not P-listed or U-listed by name. However, it must be characterized by the generator.

  • Characteristic: If the pH of an aqueous solution is >12.5, it carries the D002 (Corrosive) code. Otherwise, it is a "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to toxicity.

Final Destruction Method

The only acceptable final disposal method for nitrogen-containing heterocycles is High-Temperature Incineration (with secondary combustion chamber >1000°C) equipped with a scrubber to capture Nitrogen Oxides (NOx).

Prohibition:

  • NO Drain Disposal: Under no circumstances should this be flushed. It is toxic to aquatic life and difficult for municipal water treatment plants to degrade.

References

  • Chemical Identity & Synthesis

    • Patent US20090149466A1 - Describes the synthesis of 6-piperazin-1-yl-3H-pyrimidin-4-one from 4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester.
  • Hazard Class (Piperazine Derivatives)

    • Piperazine Safety Data Sheet - Cayman Chemical. (Establishes baseline hazards for piperazine moiety: Skin Corr. 1B, Resp. Sens. 1).
  • Waste Classification Standards

    • US EPA Resource Conservation and Recovery Act (RCRA)
  • Related Compound Safety (Aminopyrimidines)

    • 2-Aminopyrimidine SDS - Fisher Scientific. (Establishes irritant profile for pyrimidine rings).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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